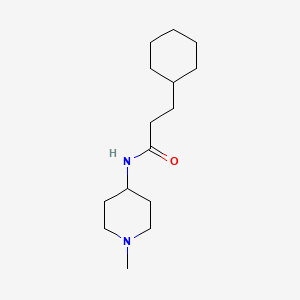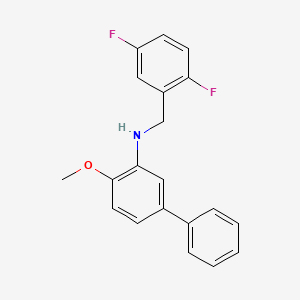
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide exerts its pharmacological effects by binding to the NMDA receptor and blocking the ion channel, which prevents the influx of calcium ions into the cell. This inhibition of the NMDA receptor results in a decrease in excitatory neurotransmission, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease the release of glutamate, which is a key neurotransmitter involved in the development of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied in the literature, which makes it easier for researchers to design experiments and interpret their results. However, one limitation of using this compound in lab experiments is its non-specific binding to other receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of more specific NMDA receptor antagonists that have fewer off-target effects. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. It is a non-competitive NMDA receptor antagonist that has potential therapeutic effects in various neurological and psychiatric disorders. This compound has a well-established synthesis method and has been extensively studied in the literature. However, its non-specific binding to other receptors may complicate the interpretation of results. There are many potential future directions for research on this compound, including the development of more specific NMDA receptor antagonists and the use of this compound in combination with other drugs.
Métodos De Síntesis
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by reacting cyclohexylamine with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 3-chloropropanoyl chloride to yield this compound. This synthesis method has been well established in the literature and has been used by many researchers to obtain this compound for their experiments.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in conditions such as depression, anxiety, schizophrenia, and chronic pain. This compound has also been used to study the effects of NMDA receptor antagonism on learning and memory, as well as on the development of tolerance to opioids.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-17-11-9-14(10-12-17)16-15(18)8-7-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSBOIPCGVXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)


![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)

![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)
![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)